

Comparing the reactivity of Dibromodichloromethane with other halomethanes

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Compound of Interest

Compound Name: *Dibromodichloromethane*

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A Comparative Guide to the Reactivity of Dibromodichloromethane

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of halogenated methanes is crucial for their application in chemical synthesis and for predicting their metabolic pathways. This guide provides an objective comparison of the reactivity of **dibromodichloromethane** (CBr_2Cl_2) with other common halomethanes, supported by theoretical data and established chemical principles.

Executive Summary

Dibromodichloromethane's reactivity is a composite of the properties endowed by its bromine and chlorine substituents. In reactions involving halogen abstraction or substitution, the carbon-bromine bonds are significantly more reactive than the carbon-chlorine bonds due to their lower bond dissociation energy. This guide will explore the implications of this for two primary reaction types: free-radical halogenation and nucleophilic substitution, providing a framework for predicting its behavior relative to other halomethanes.

Data Presentation: A Comparative Overview

The following tables summarize key physical and thermochemical properties of **dibromodichloromethane** and a selection of other halomethanes. These values are

fundamental to understanding and predicting their chemical reactivity.

Table 1: Physical Properties of Selected Halomethanes

Compound	Formula	Molecular Weight (g/mol)	Boiling Point (°C)
Dibromodichloromethane	CBr ₂ Cl ₂	242.72	130.2
Carbon Tetrachloride	CCl ₄	153.82	76.7
Chloroform	CHCl ₃	119.38	61.2
Dichloromethane	CH ₂ Cl ₂	84.93	39.6
Bromoform	CHBr ₃	252.73	149.5
Dibromomethane	CH ₂ Br ₂	173.83	97

Table 2: Average Bond Dissociation Energies (BDE) at 298 K (kJ/mol)

Compound	C-H BDE	C-Cl BDE	C-Br BDE
Dibromodichloromethane	-	~320	~270
Carbon Tetrachloride	-	339	-
Chloroform	397	327	-
Dichloromethane	414	339	-
Bromoform	403	-	285
Dibromomethane	418	-	290

Note: The BDE for the C-X bonds in **dibromodichloromethane** are estimated based on trends in other halomethanes. The C-Br bond is expected to be significantly weaker than the C-Cl bond.

Comparative Reactivity Analysis

Free-Radical Halogenation

Free-radical halogenation is a common reaction for alkanes and alkyl halides, typically initiated by UV light. The rate-determining step in this chain reaction is often the abstraction of an atom from the methane derivative by a halogen radical.

The reactivity of a C-X bond in this context is inversely proportional to its bond dissociation energy. For **dibromodichloromethane**, the C-Br bonds are considerably weaker than the C-Cl bonds. Consequently, in a reaction with a radical species (e.g., a chlorine or bromine radical), the bromine atoms are more susceptible to abstraction than the chlorine atoms.

Predicted Reactivity Order (based on weakest C-X bond): Bromoform (CHBr_3) > **Dibromodichloromethane** (CBr_2Cl_2) > Carbon Tetrachloride (CCl_4)

This prediction is based on the fact that the C-Br bond is weaker than the C-Cl bond, making compounds containing C-Br bonds generally more reactive in free-radical reactions where this bond is cleaved.

Nucleophilic Substitution

In nucleophilic substitution reactions, a nucleophile attacks the electrophilic carbon atom, displacing a halide ion (the leaving group). The reactivity of the halomethane is largely dependent on the stability of the leaving group. The general order of leaving group ability for halogens is $\text{I}^- > \text{Br}^- > \text{Cl}^- > \text{F}^-$.^[1]

This trend is directly related to the strength of the carbon-halogen bond; weaker bonds are more easily broken, leading to a faster reaction.^[2] For **dibromodichloromethane**, the C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group. Therefore, nucleophilic substitution will preferentially occur at the carbon-bromine bond.

Predicted Reactivity Order for $\text{S}_{\text{n}}2$ Reactions: Bromoform (CHBr_3) > Dibromomethane (CH_2Br_2) > **Dibromodichloromethane** (CBr_2Cl_2) > Chloroform (CHCl_3) > Dichloromethane (CH_2Cl_2) > Carbon Tetrachloride (CCl_4)

This order is based on the leaving group ability ($\text{Br} > \text{Cl}$) and steric hindrance. While CBr_2Cl_2 has better leaving groups than the chlorinated methanes, the presence of four bulky halogen

atoms may slightly decrease its reactivity compared to less substituted brominated methanes.

Experimental Protocols

While direct comparative kinetic studies for **dibromodichloromethane** are not abundant in the literature, the following general experimental protocols can be adapted to compare its reactivity with other halomethanes.

Protocol 1: Competitive Free-Radical Halogenation

Objective: To determine the relative reactivity of **dibromodichloromethane** and a reference halomethane (e.g., chloroform) towards a halogen radical.

Materials:

- **Dibromodichloromethane**
- Chloroform (or other reference halomethane)
- N-Bromosuccinimide (NBS) as a source of bromine radicals
- Azobisisobutyronitrile (AIBN) as a radical initiator
- Anhydrous carbon tetrachloride (solvent)
- Gas chromatograph-mass spectrometer (GC-MS)
- UV lamp (e.g., 254 nm)
- Reaction vessel with a reflux condenser and magnetic stirrer

Procedure:

- Prepare equimolar solutions of **dibromodichloromethane** and the reference halomethane in anhydrous carbon tetrachloride in the reaction vessel.
- Add a controlled amount of NBS (the limiting reagent) and a catalytic amount of AIBN to the solution.

- Stir the mixture at a constant temperature (e.g., 77 °C for AIBN decomposition) and irradiate with the UV lamp.
- Take aliquots of the reaction mixture at regular time intervals and quench the reaction (e.g., by cooling and adding a radical scavenger).
- Analyze the composition of the reaction mixture using GC-MS to determine the relative consumption of **dibromodichloromethane** and the reference halomethane.
- The relative rates of reaction can be calculated from the relative rates of disappearance of the starting materials.

Protocol 2: Comparative Nucleophilic Substitution with Iodide

Objective: To compare the rate of nucleophilic substitution of **dibromodichloromethane** with other halomethanes using the Finkelstein reaction.

Materials:

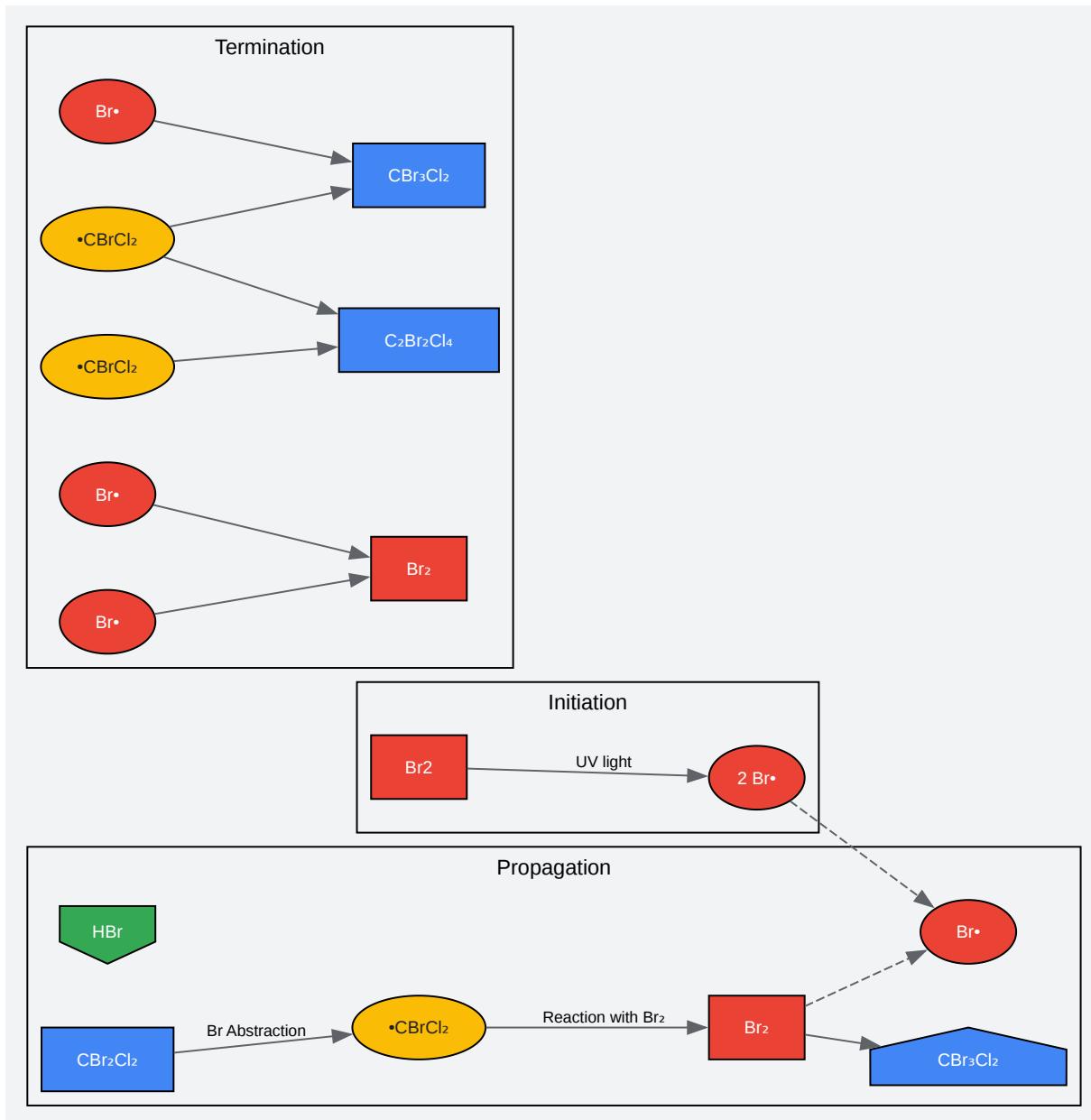
- **Dibromodichloromethane**
- Other halomethanes for comparison (e.g., dichloromethane, chloroform)
- Sodium iodide (NaI)
- Anhydrous acetone (solvent)
- Reaction tubes
- Constant temperature water bath
- High-performance liquid chromatograph (HPLC) or GC-MS

Procedure:

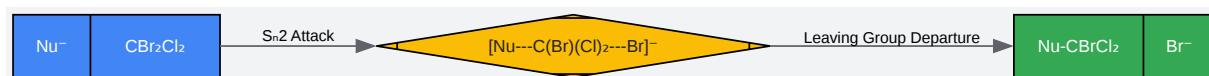
- Prepare solutions of known concentration of each halomethane in anhydrous acetone.

- Prepare a solution of sodium iodide in anhydrous acetone.
- In separate reaction tubes, mix a solution of a specific halomethane with the sodium iodide solution at a constant temperature.
- Monitor the progress of the reaction over time by taking aliquots and analyzing them by HPLC or GC-MS to measure the concentration of the starting halomethane and the iodo-substituted product.
- The rate of reaction can be determined by plotting the concentration of the reactant versus time and determining the initial rate.
- Comparing the initial rates for the different halomethanes will provide a quantitative measure of their relative reactivities.

Mandatory Visualization

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Caption: Free-radical bromination of **dibromodichloromethane**.



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Caption: S_N2 reaction pathway for **dibromodichloromethane**.

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References

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